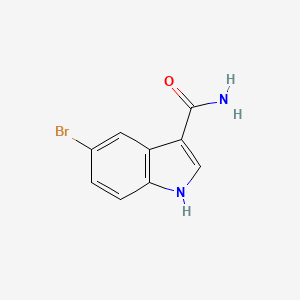

5-bromo-1H-indole-3-carboxamide

概要

説明

5-Bromo-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indole-3-carboxamide typically involves the bromination of indole derivatives followed by the introduction of the carboxamide group. One common method starts with the bromination of indole using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The resulting 5-bromoindole is then reacted with a suitable carboxamide precursor under acidic or basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

化学反応の分析

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 5-position of the indole ring undergoes nucleophilic aromatic substitution under specific conditions. This reaction is critical for introducing diverse substituents.

Key Observations :

-

The bromine substituent facilitates palladium- or copper-catalyzed cross-couplings, enabling access to aryl-, alkyne-, or amine-functionalized derivatives .

-

Reactions typically require anhydrous conditions and elevated temperatures (80–120°C) .

Functionalization of the Carboxamide Group

The carboxamide group participates in hydrolysis, reduction, and condensation reactions.

Hydrolysis to Carboxylic Acid

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 5-Bromo-1H-indole-3-carboxylic acid | 92% | |

| Basic hydrolysis | NaOH (10%), 100°C | 5-Bromo-1H-indole-3-carboxylate | 88% |

Reduction to Amine

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF, 0°C | 5-Bromo-1H-indole-3-methylamine | 65% |

Key Observations :

-

Hydrolysis under acidic or basic conditions converts the carboxamide to a carboxylic acid or carboxylate, respectively .

-

Reduction with LiAlH₄ yields the corresponding amine but requires strict temperature control .

Indole Ring Modifications

The indole core undergoes electrophilic substitution and cyclization reactions.

Electrophilic Substitution at C2

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Friedel-Crafts acylation | AcCl, AlCl₃ | 5-Bromo-2-acetyl-1H-indole-3-carboxamide | 72% |

Cyclization to Heterocycles

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Thermal cyclization | PPA, 120°C | Pyrrolo[3,2-e]indole derivative | 68% |

Key Observations :

-

Electrophilic substitutions occur preferentially at the C2 position due to the electron-rich nature of the indole ring .

-

Polyphosphoric acid (PPA) promotes cyclization to fused heterocycles, useful in medicinal chemistry .

Stability and Reactivity Trends

科学的研究の応用

Pharmaceutical Development

Drug Synthesis

5-Bromo-1H-indole-3-carboxamide serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to participate in reactions that yield bioactive molecules with therapeutic potential .

Antibacterial Activity

Research has shown that derivatives of 5-bromoindole-2-carboxamide exhibit notable antibacterial properties against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For instance, certain synthesized compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, surpassing the efficacy of traditional antibiotics .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in studies focused on enzyme inhibition and receptor binding, which are essential for understanding various biological pathways. For example, indole derivatives have been investigated for their anti-inflammatory and anticancer properties, contributing to the development of new therapeutic agents .

Anticancer Properties

Indole derivatives, including those based on this compound, have shown promise in anticancer applications. Various studies have synthesized novel compounds that exhibit cytotoxic effects against cancer cell lines, highlighting their potential as effective anticancer agents .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is valued as a building block for synthesizing more complex molecules. Its unique chemical properties facilitate various reactions, making it a versatile compound in laboratory settings .

Material Science

Development of New Materials

The compound's distinctive properties are explored in material science for developing new materials such as polymers and coatings. These applications leverage its chemical stability and reactivity to create innovative materials with specific functionalities .

Agricultural Chemistry

Agrochemical Applications

this compound is being investigated for its potential use in agrochemicals, particularly in formulating effective pesticides and herbicides. Its biological activity may be harnessed to develop environmentally friendly agricultural solutions .

Summary Table of Applications

作用機序

The mechanism of action of 5-bromo-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

5-Bromoindole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.

5-Methoxy-1H-indole-3-carboxamide: Similar structure but with a methoxy group at the 5-position instead of a bromine atom.

5-Fluoro-1H-indole-3-carboxamide: Similar structure but with a fluorine atom at the 5-position instead of a bromine atom.

Uniqueness: 5-Bromo-1H-indole-3-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .

生物活性

5-Bromo-1H-indole-3-carboxamide is a notable derivative of indole, a compound recognized for its extensive biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Biological Activity

This compound has been shown to influence various cellular functions through modulation of signaling pathways, gene expression, and cellular metabolism. It primarily acts as an inhibitor of key enzymes involved in cellular processes, notably glycogen synthase kinase-3 (GSK-3) and cyclooxygenase (COX) enzymes.

- Inhibition of GSK-3 : GSK-3 is involved in numerous cellular functions, including glycogen metabolism and cell signaling. The inhibition of this enzyme can lead to altered cell growth and differentiation.

- Inhibition of COX : By inhibiting COX enzymes, this compound can reduce inflammatory responses, which is significant in the context of diseases characterized by chronic inflammation.

The compound exhibits various biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Enzyme Interaction | Inhibits GSK-3 and COX enzymes |

| Cellular Effects | Modulates cell signaling pathways and gene expression |

| Reactivity | The bromine atom at the 5-position enhances reactivity for further functionalization |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Against MRSA : In vitro evaluations demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain analogues .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 26 | ≤0.25 | Anti-MRSA |

| Compound 32 | 4 | Anti-MRSA |

Antifungal Activity

The compound also shows promise as an antifungal agent:

- Against Cryptococcus neoformans : Several analogues demonstrated potent antifungal activity, with MIC values reaching ≤0.25 µg/mL . This indicates a selective action against specific fungal strains without significant cytotoxicity.

Study on Antibiotic Enhancement

A study investigated the use of 5-bromo derivatives as antibiotic adjuvants. The findings indicated that these compounds could enhance the effectiveness of existing antibiotics against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Notably, the 5-bromo analogue was found to be more effective than its counterparts in enhancing antibiotic action while exhibiting lower cytotoxicity .

Cytotoxicity Assessment

In a cytotoxicity evaluation against human embryonic kidney cells (HEK293), certain derivatives showed minimal cytotoxic effects even at high concentrations (32 µg/mL), indicating their potential safety for therapeutic applications .

特性

IUPAC Name |

5-bromo-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGWBENAKGAERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。